5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide
Description
The compound 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide is a heterocyclic small molecule featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 2-(thiophen-2-yl)ethyl chain, where the thiophene ring is substituted at position 5 with a 1-methyl-1H-pyrazol-4-yl group. This architecture integrates multiple pharmacophoric elements:
- Thiophene: A sulfur-containing heterocycle that enhances lipophilicity and π-stacking interactions.
- 1-Methylpyrazole: A nitrogen-rich moiety that may participate in target binding or solubility modulation.
Crystallographic analysis using tools like SHELXL (for refinement) and ORTEP-3 (for visualization) would be critical for resolving its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
5-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-13(8-18-21-10)15(20)16-6-5-12-3-4-14(22-12)11-7-17-19(2)9-11/h3-4,7-9H,5-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRJPBJQIBGEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a membrane protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing glucose uptake by cells.
Biochemical Pathways
The inhibition of GLUT1 affects the glucose metabolism pathway in cells. By reducing glucose uptake, the compound can disrupt the energy production in cells, particularly in cancer cells that rely heavily on glucose for their energy needs.
Result of Action
By inhibiting GLUT1 and reducing glucose uptake, the compound can potentially induce cellular stress and apoptosis (programmed cell death), particularly in cancer cells that are heavily dependent on glucose for survival.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other glucose transporters in the cell membrane could potentially affect the compound’s ability to inhibit glucose uptake. Additionally, factors such as pH, temperature, and the presence of other metabolites could also influence its stability and action.
Biological Activity
5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the oxazole ring and the thiophene and pyrazole moieties, suggest a range of pharmacological effects that merit detailed exploration.
Chemical Structure and Properties
The molecular formula for 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide is . Its structure incorporates significant functional groups that are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3OS |
| Molecular Weight | 331.5 g/mol |
| CAS Number | 2640975-10-4 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. For instance, compounds similar to 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values for related oxadiazole derivatives against human tumor cell lines, suggesting that modifications to the oxazole structure can enhance antitumor activity .
Anti-inflammatory Properties
Compounds containing pyrazole and oxazole moieties have been shown to possess anti-inflammatory effects. In particular, certain derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A derivative with a similar structure exhibited a selectivity index indicating significant COX-2 inhibition .
The mechanism through which 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors. For example, the compound may inhibit histone deacetylases (HDACs), which are involved in cancer progression and inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide:
- Antitumor Activity : A study evaluated various oxadiazole derivatives against a panel of cancer cell lines. One derivative showed an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), indicating potent antitumor activity .
- Anti-inflammatory Effects : In vivo studies demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory activity in carrageenan-induced edema models, with some compounds showing superior efficacy compared to established anti-inflammatory drugs .
- Targeted Inhibition : Research has shown that oxazole derivatives can effectively inhibit specific enzymes linked to cancer and inflammation, such as COX and HDACs. This targeted inhibition suggests a mechanism by which these compounds may exert their therapeutic effects .
Comparison with Similar Compounds
Key Structural Differences
The compound 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (reported in ) serves as a close analog. Below is a comparative analysis:
Electronic and Steric Implications
- Thiophene vs. Thiazole: The thiophene in the target compound introduces sulfur-mediated hydrophobic interactions, whereas the thiazole in the analog provides both sulfur and nitrogen for polar interactions.
Crystallographic and Computational Insights
- Crystal Packing : The analog in likely exhibits hydrogen bonding between the carboxamide and thiazole nitrogen, as seen in similar structures. The target compound’s extended substituents may instead favor van der Waals interactions or π-π stacking, though empirical data are needed .
- Topological Analysis : Using Multiwfn , bond order and electron localization function (ELF) analysis could reveal differences in aromaticity and charge distribution between the oxazole/thiophene and isoxazole/thiazole systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
